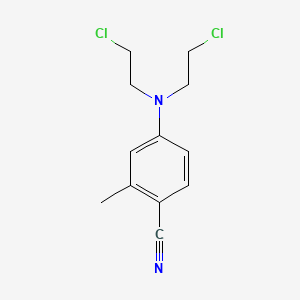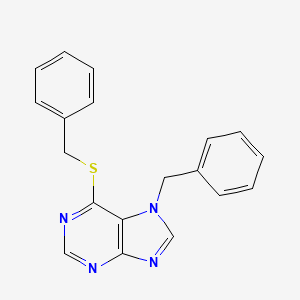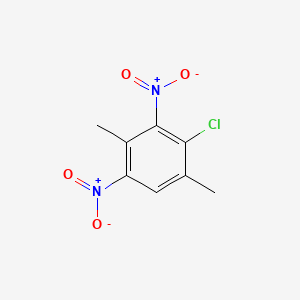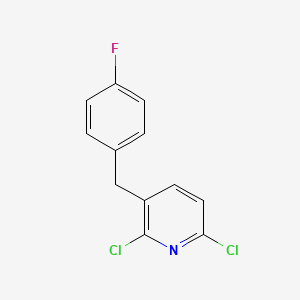![molecular formula C25H44 B13999384 6-n-Octylperhydrobenz[de]anthracene CAS No. 7225-65-2](/img/structure/B13999384.png)
6-n-Octylperhydrobenz[de]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-n-Octylperhydrobenz[de]anthracene is a complex organic compound with the molecular formula C25H44 It is a derivative of anthracene, characterized by the presence of an octyl group attached to a perhydrobenz[de]anthracene structure
Preparation Methods
The synthesis of 6-n-Octylperhydrobenz[de]anthracene typically involves several steps, including Friedel-Crafts alkylation and cyclization reactions The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3) . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
6-n-Octylperhydrobenz[de]anthracene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces saturated hydrocarbons .
Scientific Research Applications
6-n-Octylperhydrobenz[de]anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-n-Octylperhydrobenz[de]anthracene involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular membranes and proteins, leading to changes in cell signaling and function . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
6-n-Octylperhydrobenz[de]anthracene can be compared with other similar compounds, such as:
Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.
Hexadecahydrobenzo[de]anthracene: A fully hydrogenated derivative of anthracene.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
7225-65-2 |
|---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
6-octyl-2,3,3a,4,5,6,6a,7,7a,8,9,10,11,11a,11b,11c-hexadecahydro-1H-benzo[a]phenalene |
InChI |
InChI=1S/C25H44/c1-2-3-4-5-6-7-11-19-16-17-20-13-10-15-23-22-14-9-8-12-21(22)18-24(19)25(20)23/h19-25H,2-18H2,1H3 |
InChI Key |
HOLRQJVOISUULR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC2CCCC3C2C1CC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)






![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)



![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
